Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
CAS No.: 7287-40-3
Cat. No.: VC21320709
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7287-40-3 |
|---|---|
| Molecular Formula | C12H12O4 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C12H12O4/c1-3-15-12(14)11-7(2)16-10-5-4-8(13)6-9(10)11/h4-6,13H,3H2,1-2H3 |
| Standard InChI Key | KSNVFCJUBJUTPF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C |
| Canonical SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C |
Introduction
Chemical Properties and Structure
Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (CAS No. 7287-40-3) represents a heterocyclic compound with a benzofuran scaffold, which is prevalent in many natural products and pharmaceuticals. The compound has a molecular formula of C12H12O4 and a molecular weight of 220.22 g/mol . Its structure is characterized by a benzofuran core with three key substituents: a hydroxyl group at position 5, a methyl group at position 2, and an ethyl carboxylate group at position 3.
Physical and Chemical Characteristics
The compound possesses several chemical features that define its reactivity and applications in organic synthesis. Its structural components include an aromatic system, a heterocyclic ring, and multiple functional groups that serve as reactive sites for further modifications. The presence of these functional groups contributes to its versatility as a building block in organic synthesis.
Table 1: Basic Chemical Properties of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
| Property | Description |
|---|---|
| CAS Number | 7287-40-3 |
| Molecular Formula | C12H12O4 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C12H12O4/c1-3-15-12(14)11-7(2)16-10-5-4-8(13)6-9(10)11/h4-6,13H,3H2,1-2H3 |
| Standard InChIKey | KSNVFCJUBJUTPF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)c1c(oc2c1cc(cc2)O)C |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Structural Characteristics
The benzofuran scaffold of this compound consists of a fused benzene ring and a furan ring, forming a planar heterocyclic system. The hydroxyl group at position 5 provides a site for hydrogen bonding and further derivatization, particularly for the creation of more complex molecules through esterification or etherification reactions. The methyl group at position 2 contributes to the electron density of the aromatic system, while the ethyl carboxylate at position 3 offers additional functionality for chemical modifications.
Synthesis Methods
The synthesis of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate involves multiple approaches, with the starting materials and reaction conditions varying based on the desired yield, purity, and scale of production.
Laboratory-Scale Synthesis
Laboratory-scale synthesis typically begins with appropriate benzofuran precursors. Common reagents include sodium hydride, diethyl carbonate, and various catalysts depending on the specific synthetic route employed. The synthesis may involve cyclization reactions, esterification, and regioselective functionalization of the benzofuran core.
A notable synthetic pathway starts with 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, which can be esterified with ethanol under appropriate conditions to yield the target compound . Alternatively, direct synthesis from phenolic precursors followed by cyclization and esterification can be employed.
Industrial-Scale Production
For industrial-scale production, the laboratory methods are modified to enhance efficiency, reduce costs, and improve safety profiles. These modifications often include:
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Continuous flow reactors instead of batch processes
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Advanced purification techniques to ensure high purity
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Process optimization to maximize yield and minimize waste
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Use of more environmentally friendly reagents and solvents
Derivatization Reactions
Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. The hydroxyl group at position 5 can undergo various transformations:
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Esterification to form compounds like Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate
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Etherification to create alkoxy derivatives, such as methoxy analogues
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Halogenation to introduce halogens at various positions of the benzofuran ring
For instance, the compound can be dimethylated using dimethyl sulfate to produce methoxy derivatives, which can then undergo further functionalization .
Biological Activities
Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate exhibits various biological activities that make it a compound of interest in pharmaceutical research and drug development.
Antimicrobial Properties
One of the primary biological activities associated with this compound is its antimicrobial potential. Research suggests that it may exhibit activity against various bacterial strains, contributing to its investigation as a potential antimicrobial agent or as a scaffold for developing novel antimicrobials.
| Biological Activity | Description | Potential Applications |
|---|---|---|
| Antimicrobial | Activity against various bacterial strains | Development of novel antibiotics and antimicrobial agents |
| Anti-inflammatory | Potential to modulate inflammatory responses | Treatment of inflammatory conditions |
| Enzyme Inhibition | Interaction with specific enzymes | Development of enzyme inhibitors for various therapeutic purposes |
| Antioxidant | Free radical scavenging properties due to the phenolic hydroxyl group | Prevention of oxidative stress-related damage |
Structure-Activity Relationships
The biological activity of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is closely related to its structural features. The hydroxyl group at position 5 contributes to its antioxidant properties and provides a site for hydrogen bonding with biological targets. The ester group at position 3 may contribute to its pharmacokinetic properties and interactions with biological membranes.
Research Applications
Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate finds applications across various scientific disciplines due to its unique structural features and biological properties.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the development of more complex molecules with enhanced biological activities. Its benzofuran scaffold is present in numerous pharmaceutically active compounds, making it a valuable starting point for drug discovery efforts.
Chemical Biology
In chemical biology, the compound and its derivatives can be used as probes to study biological systems, particularly in investigating enzyme-substrate interactions and cellular signaling pathways.
Materials Science
Beyond biological applications, benzofuran derivatives, including Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, have potential applications in materials science, particularly in the development of organic electronic materials and fluorescent probes due to their extended conjugated systems.
Comparative Analysis with Related Compounds
A comparative analysis of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate with structurally related compounds provides insights into the structure-activity relationships and the impact of specific functional groups on the compound's properties.
Comparison with Derivatives
The properties of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate can be significantly altered through modifications of its functional groups. For instance, conversion of the hydroxyl group to a methanesulfonyloxy group, as in Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate, changes the compound's reactivity and biological properties.
Table 3: Comparison Between Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and Its Derivatives
| Compound | Key Structural Difference | Impact on Properties |
|---|---|---|
| Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Hydroxyl group at position 5 | Base compound with moderate antimicrobial activity |
| Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate | Methanesulfonyloxy group at position 5 | Enhanced reactivity, potential leaving group for nucleophilic substitution |
| 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Carboxylic acid instead of ethyl ester | Different solubility profile, increased hydrogen bonding capacity |
| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Methoxy group at position 5, methyl ester | Different lipophilicity and membrane permeability |
Structure-Property Relationships
The physical and chemical properties of these compounds vary based on their structural features. For example, the presence of the hydroxyl group in Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate contributes to its hydrogen-bonding capacity and potential antioxidant properties, whereas the methanesulfonyloxy group in its derivative makes it a better substrate for nucleophilic substitution reactions.
Biological Activity Comparison
The biological activities of these compounds also show variations based on their structural differences. The hydroxyl group in Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate may contribute to its antimicrobial activity, while modifications of this group can lead to compounds with different biological profiles and potential therapeutic applications.
Analytical Methods and Characterization
The characterization of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate involves various analytical techniques to confirm its identity, assess its purity, and study its structural features.
Spectroscopic Methods
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed for the characterization of this compound. NMR provides information about the connectivity of atoms and the presence of specific functional groups, while IR spectroscopy helps identify characteristic functional groups such as hydroxyl and carbonyl moieties. Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Chromatographic Techniques
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are used for the purification and purity assessment of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate. These techniques allow for the separation of the compound from impurities and related substances.
X-ray Crystallography
X-ray crystallography can provide detailed information about the three-dimensional structure of the compound, including bond lengths, bond angles, and molecular packing in the crystal lattice. This information is valuable for understanding the compound's structural features and potential binding interactions with biological targets .
Future Research Directions
The versatility and potential applications of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate suggest several promising directions for future research.
Drug Discovery and Development
Given its antimicrobial potential and the presence of a scaffolding often found in bioactive compounds, future research could focus on the development of novel therapeutic agents based on this compound. This might include the design and synthesis of derivatives with enhanced activity against specific bacterial strains or other biological targets.
Green Chemistry Approaches
Future research could also explore more environmentally friendly methods for the synthesis of this compound and its derivatives. This might involve the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of the synthesis process.
Advanced Applications
Beyond traditional applications in medicinal chemistry, future research might explore the potential of Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and its derivatives in emerging fields such as chemical biology, materials science, and nanotechnology. The unique structural features of this compound make it a versatile building block for various applications.
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